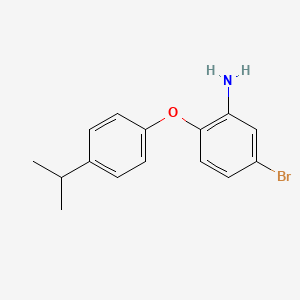

5-Bromo-2-(4-isopropylphenoxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITKRIRHKGKYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 4 Isopropylphenoxy Aniline and Analogues

Strategies for Carbon-Halogen Bond Formation in Bromoaniline Precursors

The regioselective introduction of a bromine atom onto the aniline (B41778) ring is a critical step in the synthesis of the target molecule. The electronic properties of the amino group strongly influence the outcome of electrophilic substitution reactions.

The amino group (-NH2) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com To achieve selective monobromination at the desired position, several strategies are employed to modulate the reactivity of the aniline ring and control the regioselectivity.

One common approach is to decrease the activating effect of the amino group by converting it into an amide. For instance, acetylation of aniline to form acetanilide (B955) substantially attenuates the activating influence, allowing for more controlled nitration, which can be followed by reduction and subsequent Sandmeyer reaction to introduce the bromine atom. libretexts.org

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds. thieme-connect.com The regioselectivity of NBS bromination of meta-substituted anilines has been shown to be highly dependent on the solvent polarity. By carefully selecting the reaction medium, the bromination reaction can be tuned to favor the desired isomer. thieme-connect.comlookchem.com For instance, in the bromination of anilines with electron-withdrawing groups in the meta position, the choice of solvent can influence the ratio of the resulting bromoaniline isomers. lookchem.com

Copper(II) bromide (CuBr2) in an ionic liquid has been reported as a mild and efficient system for the regioselective para-bromination of unprotected anilines. beilstein-journals.org This method avoids the need for protecting groups and harsh reaction conditions. beilstein-journals.org Another copper-catalyzed method involves the oxidative bromination of free anilines using sodium bromide (NaBr) and sodium persulfate (Na2S2O8) with a catalytic amount of copper sulfate (B86663) (CuSO4·5H2O), which also demonstrates high regioselectivity. researchgate.net

A one-pot procedure for the regioselective bromination of aromatic amines involves the in-situ formation of a tin amide (PhNH-SnMe3) by treating the aniline with n-butyllithium followed by trimethyltin (B158744) chloride. acs.org Subsequent reaction with bromine and workup yields the p-bromoaniline with high selectivity and in good yields, avoiding the formation of di- or ortho-bromo isomers. acs.org

{

"type": "table",

"title": "Comparison of Electrophilic Bromination Methods for Anilines",

"legend": "A summary of different methods for the electrophilic bromination of anilines, highlighting the reagent, conditions, and typical regioselectivity.",

"header": [

"Method",

"Reagent(s)",

"Typical Conditions",

"Key Feature/Regioselectivity"

],

"data": [

{

"Method": "Direct Bromination",

"Reagent(s)": "Br2 in water",

"Typical Conditions": "Room temperature",

"Key Feature/Regioselectivity": "Leads to polybromination (2,4,6-tribromoaniline) researchgate.net"

},

{

"Method": "NBS Bromination",

"Reagent(s)": "N-Bromosuccinimide (NBS)",

"Typical Conditions": "Varies with solvent",

"Key Feature/Regioselectivity": "Solvent-dependent regioselectivity for substituted anilines [1, 5]"

},

{

"Method": "Copper-Catalyzed Bromination",

"Reagent(s)": "CuBr2 in ionic liquid",

"Typical Conditions": "Mild conditions",

"Key Feature/Regioselectivity": "High regioselectivity for para-bromination of unprotected anilines lookchem.com"

},

{

"Method": "Tin-Mediated Bromination",

"Reagent(s)": "n-BuLi, Me3SnCl, then Br2",

"Typical Conditions": "Low temperature",

"Key Feature/Regioselectivity": "Highly selective for para-monobromination libretexts.org"

}

]

}

Halogen exchange, or the Finkelstein reaction for aryl halides, provides an alternative route to introduce a bromine atom. frontiersin.org This type of reaction involves the conversion of an aryl halide, typically an iodide or chloride, into an aryl bromide. These transformations are often mediated by metal catalysts. frontiersin.org While direct application to aniline precursors requires careful consideration of the amino group's reactivity, the principles of metal-mediated halogen exchange are relevant. For instance, a less reactive aryl chloride could potentially be converted to a more reactive aryl bromide, which is beneficial for subsequent cross-coupling reactions. frontiersin.org

Research into the halogenation of N,N-dialkylaniline N-oxides has shown that treatment with thionyl bromide can lead to selective para-bromination. nih.gov This method proceeds through a different mechanism than direct electrophilic substitution and offers an alternative for producing halogenated anilines. nih.gov

Phenoxy Ether Linkage Formation via Nucleophilic Aromatic Substitution and Related Processes

The formation of the diaryl ether bond is a pivotal step in the synthesis of 5-Bromo-2-(4-isopropylphenoxy)aniline. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-promoted reaction of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of copper salts and ligands to facilitate the reaction under milder conditions. mdpi.comresearchgate.net The reaction generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com While its primary application is in C-N bond formation, related palladium-catalyzed systems have been developed for C-O bond formation, providing a valuable alternative to the copper-catalyzed Ullmann reaction. jk-sci.com These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenol and reductive elimination to form the diaryl ether. numberanalytics.comnih.gov

Nickel-catalyzed O-arylation of phenols with aryl chlorides has also been developed, offering a more cost-effective alternative to palladium catalysts. bohrium.com

The efficiency of O-arylation reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

For copper-catalyzed Ullmann-type reactions, various catalyst systems have been explored. An efficient iron/copper-cocatalyzed O-arylation of phenols with bromoarenes has been reported, using Fe(acac)3 and CuI as catalysts, K2CO3 as the base, and DMF as the solvent. organic-chemistry.org This system is noted for its economic and environmental advantages. organic-chemistry.org Copper nanoparticles have also been shown to be effective catalysts for the O-arylation of phenols with aryl halides. mdpi.comresearchgate.net The use of picolinic acid as a ligand for copper has been demonstrated to facilitate the O-arylation of phenols with aryl iodides and bromides under mild conditions. nih.gov

In the context of palladium-catalyzed C-O bond formation, the choice of phosphine (B1218219) ligand is crucial for achieving high yields. jk-sci.com Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in related Buchwald-Hartwig amination reactions. wikipedia.org The base also plays a critical role, with common choices including sodium tert-butoxide (NaOt-Bu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). jk-sci.com

{

"type": "table",

"title": "Catalyst Systems for O-Arylation Reactions",

"legend": "A summary of various catalyst systems used for the formation of diaryl ether linkages, detailing the metal, ligand, base, and typical substrates.",

"header": [

"Catalyst System",

"Metal",

"Typical Ligand",

"Typical Base",

"Aryl Halide Substrate"

],

"data": [

{

"Catalyst System": "Ullmann Condensation",

"Metal": "Copper",

"Typical Ligand": "Often none in classic method; Picolinic acid in modern methods organic-chemistry.org",

"Typical Base": "K2CO3, Cs2CO3",

"Aryl Halide Substrate": "Aryl iodides and bromides"

},

{

"Catalyst System": "Iron/Copper Co-catalyzed",

"Metal": "Iron and Copper",

"Typical Ligand": "None specified",

"Typical Base": "K2CO3 thieme-connect.com",

"Aryl Halide Substrate": "Bromoarenes thieme-connect.com"

},

{

"Catalyst System": "Buchwald-Hartwig Type C-O Coupling",

"Metal": "Palladium",

"Typical Ligand": "Bulky phosphine ligands (e.g., BINAP, DPPF) [7, 16]",

"Typical Base": "NaOt-Bu, K2CO3, Cs2CO3 jk-sci.com",

"Aryl Halide Substrate": "Aryl halides and triflates"

},

{

"Catalyst System": "Nickel-Catalyzed O-Arylation",

"Metal": "Nickel",

"Typical Ligand": "PAd2-DalPhos ",

"Typical Base": "DBU, BTPP ",

"Aryl Halide Substrate": "(Hetero)aryl chlorides "

}

]

}

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound can be envisioned through a multi-step pathway starting from readily available precursors. aip.orgazom.com A plausible retrosynthetic analysis would disconnect the molecule at the ether linkage and the bromine-carbon bond.

One potential forward synthesis could begin with the bromination of a suitable aniline precursor. For example, starting with 2-aminophenol (B121084), protection of the amino and hydroxyl groups would be necessary to control the subsequent bromination. After regioselective bromination, deprotection would yield a bromoaminophenol intermediate. This intermediate could then be subjected to an O-arylation reaction with a 4-isopropylphenyl halide, such as 4-isopropylphenyl bromide or iodide, using one of the catalyst systems described in section 2.2.

Alternatively, the synthesis could commence with the formation of the diaryl ether. This would involve the coupling of 2-nitrophenol (B165410) with a 4-isopropylphenyl halide. The resulting nitro-substituted diaryl ether could then undergo reduction of the nitro group to an amino group, followed by selective bromination at the desired position on the aniline ring. The presence of the bulky phenoxy group at the ortho position would likely influence the regioselectivity of the bromination.

Sequential Functionalization of Aromatic Building Blocks

Sequential functionalization is a powerful strategy that involves the step-wise introduction of different functional groups onto a common aromatic scaffold. This approach allows for the controlled construction of complex molecules with a high degree of precision. In the context of this compound and its analogues, this strategy could involve a series of cross-coupling reactions to build the diaryl ether linkage and install the amino and bromo substituents in a specific order.

Key reactions in such a sequence would likely include the Ullmann condensation or the Buchwald-Hartwig C-O coupling for the formation of the diaryl ether bond, and the Buchwald-Hartwig amination for the introduction of the amino group. mdpi.combldpharm.com The order of these reactions is critical to the success of the synthesis. For instance, a plausible sequence could start with a dihalogenated aromatic precursor, where one halogen is selectively displaced to form the ether linkage, followed by the amination at a different position. The selectivity of these sequential reactions is often governed by the differential reactivity of the halogen atoms (e.g., iodine vs. bromine vs. chlorine) or by the use of directing groups that can be later removed or transformed. researchgate.net

Table 1: Comparison of Key Cross-Coupling Reactions in Sequential Synthesis

| Reaction | Bond Formed | Typical Catalyst | Key Advantages | Potential Challenges |

| Ullmann Condensation | C-O (Diaryl Ether) | Copper-based | Cost-effective catalyst | Often requires harsh reaction conditions |

| Buchwald-Hartwig C-O Coupling | C-O (Diaryl Ether) | Palladium-based | Milder reaction conditions, broader substrate scope | More expensive catalyst |

| Buchwald-Hartwig Amination | C-N (Aniline) | Palladium-based | High efficiency and functional group tolerance | Catalyst and ligand sensitivity |

Recent advancements have focused on developing milder and more selective conditions for these cross-coupling reactions, making sequential functionalization an even more attractive strategy. rsc.org For example, the development of specific ligands for palladium catalysts has enabled highly regioselective C-N and C-O bond formations on polyhalogenated arenes. researchgate.net

Convergent and Divergent Synthetic Approaches

Convergent and divergent syntheses represent more advanced and efficient alternatives to linear synthetic routes, especially for the creation of libraries of analogues.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products through the application of different reaction pathways. jocpr.com For the synthesis of analogues of this compound, a divergent strategy could start from a common 2-aminophenol derivative. jocpr.com This central scaffold could then be subjected to various reactions to introduce diversity. For instance, the phenolic hydroxyl group could be arylated with different substituted aryl halides to generate a library of diaryl ether analogues. Subsequently, the aromatic ring of the aminophenol could be selectively functionalized, for example, through halogenation at different positions, to introduce further diversity. This approach is particularly useful for structure-activity relationship (SAR) studies, where a wide range of related compounds needs to be synthesized and tested.

Table 2: Strategic Comparison of Synthetic Approaches

| Strategy | Description | Key Advantages | Ideal Application |

| Linear | Step-by-step construction of the molecule from a single starting material. | Conceptually simple to plan. | Synthesis of a single, well-defined target. |

| Convergent | Independent synthesis of fragments followed by their coupling. | Higher overall yields, increased efficiency, modularity. | Synthesis of complex molecules and focused libraries of analogues. acs.org |

| Divergent | A common intermediate is transformed into multiple products. | Rapid generation of a diverse library of related compounds. | Structure-activity relationship (SAR) studies and discovery of new bioactive molecules. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of paramount importance to minimize the environmental impact of chemical manufacturing. google.comresearchgate.net This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the use of renewable feedstocks.

A key aspect of green chemistry is the concept of atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. google.com In the context of the synthesis of diaryl ether anilines, the choice of reaction can significantly impact the atom economy. For instance, classical methods that generate stoichiometric amounts of byproducts have a lower atom economy compared to catalytic reactions where the catalyst is used in small amounts and can be recycled. google.com

Table 3: Green Metrics for Common Synthetic Reactions

| Metric | Description | Goal | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | Addition reactions are highly atom-economical. Substitution and elimination reactions are less so. google.com |

| E-Factor (Environmental Factor) | Mass of waste / Mass of product | Minimize | A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize | Provides a broader view of the overall process efficiency, including solvents and workup materials. researchgate.net |

The development of greener synthetic routes for the key bond-forming reactions in the synthesis of this compound, namely the Ullmann condensation and the Buchwald-Hartwig amination, has been a major focus of research. Traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, leading to significant waste. bldpharm.com Modern protocols have focused on using catalytic amounts of copper with appropriate ligands, as well as exploring greener reaction media. bldpharm.com

Similarly, while the Buchwald-Hartwig reaction is highly efficient, it often relies on palladium catalysts and organic solvents. Green chemistry approaches to this reaction include the development of highly active catalysts that can be used at very low loadings, the use of more environmentally benign solvents such as water or bio-based solvents, and the development of recyclable catalytic systems. rsc.org For example, the use of heterogeneous catalysts, where the catalyst is supported on a solid material, allows for easy separation and reuse, reducing waste and cost.

The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, ionic liquids, or bio-derived solvents. For reactions like the Ullmann and Buchwald-Hartwig couplings, the development of catalytic systems that are active in these greener solvents is a significant step towards more sustainable chemical production.

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 2 4 Isopropylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H NMR (proton) and ¹³C NMR (carbon) provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For 5-Bromo-2-(4-isopropylphenoxy)aniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The aromatic protons on the two benzene rings would appear as complex multiplets in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The specific splitting patterns of these signals would be crucial in confirming the substitution pattern on each ring. The isopropyl group would exhibit a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons, likely in the upfield region of the spectrum. The protons of the amine (NH₂) group would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would indicate their electronic environment, influenced by the bromine, oxygen, and nitrogen substituents. The carbons of the isopropyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and would require experimental verification.)

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 (multiplets) | 110 - 160 |

| -NH₂ | Variable (broad singlet) | - |

| Isopropyl CH | ~3.0 (septet) | ~34 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern of absorption bands corresponding to specific bonds.

In the IR spectrum of this compound, several key absorption bands would be anticipated. The N-H stretching vibrations of the primary amine group would be expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the isopropyl group would be observed around 2850-3100 cm⁻¹. The C-O-C ether linkage would likely produce a strong absorption band in the 1200-1250 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound (Note: These are expected ranges and would require experimental verification.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching (two bands) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1200 - 1250 | Asymmetric Stretching |

| C-N | 1250 - 1350 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which would confirm the elemental formula of the compound.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the isopropyl group.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values and would require experimental verification.)

| Ion | Predicted m/z | Significance |

|---|---|---|

| [M]⁺ | Calculated based on formula | Molecular Ion |

| [M+2]⁺ | [M]⁺ + 2 | Isotopic peak due to ⁸¹Br |

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis) in Structural Studies

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide additional details about the aromatic ring vibrations and the carbon skeleton.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to show characteristic absorption maxima (λ_max) related to the π-electron systems of the aromatic rings. The position and intensity of these absorptions can be influenced by the various substituents on the rings.

Theoretical and Computational Chemistry Approaches in Understanding 5 Bromo 2 4 Isopropylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 5-Bromo-2-(4-isopropylphenoxy)aniline. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry, orbital energies, and electron distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the molecular structure and energetics of organic molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the optimized geometry of this compound can be obtained. researchgate.netsamipubco.comnih.govresearchgate.netresearchgate.net These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric profile.

The presence of the bulky 4-isopropylphenoxy group and the bromine atom introduces significant steric and electronic perturbations to the aniline (B41778) core. DFT calculations can quantify these effects, revealing, for instance, the degree of pyramidalization at the nitrogen atom and the torsional angles between the two aromatic rings. The energetics of the molecule, including its total energy and heat of formation, can also be computed, providing insights into its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length (Aniline Ring) | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-C Bond Angle (Ether Linkage) | ~118° |

| Dihedral Angle (Aniline Ring - Phenoxy Ring) | ~45-55° |

Note: The values presented in this table are representative and based on DFT calculations performed on analogous substituted phenoxyaniline (B8288346) structures. Actual values may vary depending on the specific computational method and basis set employed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. researchgate.netresearchgate.netwuxiapptec.comnih.govwikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial information about the molecule's nucleophilic and electrophilic character can be gleaned. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the electron-rich aromatic carbons. The electron-donating nature of the amino and phenoxy groups contributes to a relatively high HOMO energy, suggesting a propensity to react with electrophiles. The LUMO, on the other hand, is likely distributed over the entire molecule, with significant contributions from the brominated aniline ring, which can act as an electron-accepting moiety.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netresearchgate.net A smaller energy gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic compounds can provide an estimate for this energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on FMO analyses of structurally related aniline and phenoxy derivatives and are intended to be illustrative.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving complex molecules like this compound. researchgate.netnih.govmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis provides the activation energy of a reaction, which is a key determinant of the reaction rate.

For instance, the reactivity of the aniline moiety in electrophilic aromatic substitution reactions can be computationally modeled. The effect of the bromo and isopropylphenoxy substituents on the regioselectivity of such reactions can be rationalized by calculating the energies of the different possible intermediates and transition states. Similarly, reactions involving the amino group, such as N-alkylation or N-acylation, can be mechanistically investigated to understand the reaction pathways and predict the most favorable products.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible ether linkage in this compound allows for a range of possible conformations. nih.govacs.orgmdpi.comresearchgate.net Conformational analysis aims to identify the most stable, low-energy conformations of the molecule, which are the most likely to be populated at a given temperature. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms in the molecule, MD can explore the conformational landscape and identify the preferred orientations of the aromatic rings and the isopropyl group. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the conformation of a ligand is a key factor in its binding affinity.

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies through Computational Modeling

Computational modeling is an invaluable tool in the field of drug discovery for establishing Structure-Activity Relationships (QSAR). nih.govcust.edu.twresearchgate.netijser.innih.gov QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, which may have potential biological applications, computational methods can be used to calculate a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

By developing QSAR models based on a set of analogous compounds with known biological activities, the activity of this compound can be predicted. Furthermore, these models can guide the design of new, more potent analogues by identifying which structural features are most important for activity.

Ligand efficiency (LE) is another important metric in drug design that can be assessed computationally. It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). By calculating the likely binding modes and energies of this compound to a target protein, its ligand efficiency can be estimated, providing a measure of how effectively it utilizes its molecular size to achieve binding.

Role of 5 Bromo 2 4 Isopropylphenoxy Aniline in Advanced Organic Synthesis and Derivatization

Utilization as a Key Building Block for Complex Molecular Architectures

The unique substitution pattern of 5-Bromo-2-(4-isopropylphenoxy)aniline provides synthetic chemists with a powerful tool for the assembly of intricate molecular frameworks. The presence of three distinct functional groups—an amine, a bromine atom, and a phenoxy ether—allows for a sequential and controlled introduction of molecular complexity. This strategic arrangement enables chemists to perform orthogonal chemical transformations, where each functional group can be selectively reacted without affecting the others.

For instance, the amine group can serve as a nucleophile or be transformed into a variety of nitrogen-containing functionalities. The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The phenoxy moiety, while generally more stable, can be subjected to specific cleavage conditions or modifications, further expanding the synthetic possibilities. This multi-faceted reactivity profile makes this compound a sought-after precursor in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

Post-Synthetic Modification and Functional Group Interconversions

The true synthetic utility of this compound is fully realized through the diverse array of post-synthetic modifications and functional group interconversions that can be performed on its core structure.

Bromine Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the aniline (B41778) ring is a key site for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new chemical bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 5-position of the aniline ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This introduces an alkynyl moiety, which can serve as a versatile handle for further transformations, such as click chemistry or conversion to other functional groups.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted alkene. This provides a direct method for the introduction of vinyl groups.

These cross-coupling reactions are highly valued for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Table 1: Overview of Cross-Coupling Reactions on the this compound Scaffold

| Reaction Type | Coupling Partner | Resulting Bond | Key Features |

| Suzuki | Organoboron Reagent | C-C (Aryl/Alkyl) | Versatile for introducing a wide range of substituents. |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Introduces a synthetically useful alkyne moiety. |

| Heck | Alkene | C-C (Vinyl) | Forms substituted alkenes. |

Amine Functionalization Reactions (e.g., Amidation, Alkylation)

The primary amine group of this compound is a nucleophilic center that readily participates in a variety of functionalization reactions.

Amidation: The amine can react with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a common transformation in medicinal chemistry to introduce peptidic linkages or other amide-containing functionalities.

Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another efficient route to N-alkylated products.

These reactions are crucial for modifying the electronic and steric properties of the molecule, which can significantly impact its biological activity or material properties.

Phenoxy Moiety Modifications and Ether Cleavage Studies

While the phenoxy ether linkage is generally robust, it can be a target for specific chemical modifications. Ether cleavage, typically under harsh acidic conditions (e.g., HBr or BBr₃), can be employed to unmask a phenol (B47542) functionality. This phenol can then be used for further derivatization, such as O-alkylation, acylation, or conversion to a triflate for subsequent cross-coupling reactions. Additionally, modifications to the isopropyl group on the phenoxy ring, while less common, could potentially be achieved through selective benzylic functionalization under specific radical conditions.

Design and Synthesis of Focused Chemical Libraries Incorporating the this compound Scaffold

The trifunctional nature of this compound makes it an ideal scaffold for the construction of focused chemical libraries. By systematically varying the substituents at the three reactive sites, a large number of structurally related compounds can be synthesized. This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

A typical strategy for library synthesis would involve a divergent approach. Starting from the common this compound core, a set of building blocks can be introduced at one of the functional groups, for example, via Suzuki coupling at the bromine position. Each of these products can then be further diversified by reacting the amine group with a library of carboxylic acids to form a matrix of amides. This combinatorial approach allows for the rapid generation of a large and diverse set of molecules for biological screening. The ability to independently modify the three key positions of the scaffold provides a powerful platform for exploring chemical space and identifying compounds with desired biological activities.

Stereochemical Considerations in Synthetic Pathways

While this compound itself is an achiral molecule, stereochemical considerations become important when it is incorporated into or used to synthesize chiral molecules. If any of the synthetic transformations involving this building block create a new stereocenter, the reaction may proceed with or without stereocontrol.

For instance, if a substituent introduced via one of the functionalization reactions contains a chiral center, the product will be a mixture of diastereomers unless the reaction is diastereoselective. To achieve stereocontrol, chiral reagents, catalysts, or auxiliaries can be employed. For example, if the amine group is acylated with a chiral carboxylic acid, the resulting amide will be a mixture of diastereomers. If a subsequent reaction is influenced by the stereochemistry of this newly introduced chiral center, it could proceed with a degree of diastereoselectivity.

Furthermore, if the final target molecule is chiral, resolution techniques such as chiral chromatography or crystallization of diastereomeric salts may be necessary to separate the enantiomers. The development of stereoselective synthetic routes is a key challenge in modern organic chemistry, and the use of versatile building blocks like this compound in such syntheses requires careful planning to control the stereochemical outcome.

Chemical Biology Perspectives and Applications in Drug Discovery Research

Scaffold-Based Drug Discovery and Privileged Structures

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful drugs across a range of biological targets. acs.org These scaffolds are recognized for their ability to present functional groups in a specific three-dimensional arrangement that facilitates favorable interactions with various proteins. nih.govmdpi.com The diphenyl ether (DPE) motif, the core of 5-Bromo-2-(4-isopropylphenoxy)aniline, is widely regarded as such a privileged scaffold. acs.orgnih.gov

The utility of the diphenyl ether scaffold is evident in its presence in numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. acs.orgnih.govbenthamdirect.com Its drug-like characteristics are attributed to a combination of factors:

Structural Rigidity and Flexibility : The ether linkage provides a degree of rotational flexibility, allowing the two aromatic rings to adopt various conformations. This adaptability enables the molecule to fit into different binding pockets.

Synthetic Accessibility : The synthesis of diphenyl ethers, often through methods like the Ullmann condensation, is well-established, allowing for the creation of large and diverse libraries of analogues for screening. nih.gov

Physicochemical Properties : The scaffold generally imparts favorable physicochemical properties, such as chemical stability and a balance of lipophilicity and polarity, which can be fine-tuned through substitution. acs.org

Similarly, the aniline (B41778) moiety is a cornerstone in the synthesis of a vast number of biologically active compounds and is considered a valuable starting point for the development of privileged structures. rroij.comrroij.com The combination of the privileged diphenyl ether scaffold with the synthetically versatile aniline group makes this compound a valuable template for scaffold-based drug discovery programs aimed at a wide array of biological targets.

Hit-to-Lead Optimization Strategies Employing this compound Derivatives

Once a "hit" compound like this compound is identified from a high-throughput screen, the hit-to-lead (H2L) optimization phase begins. upmbiomedicals.comdanaher.com This process involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). vichemchemie.com This is guided by the development of a Structure-Activity Relationship (SAR). researchgate.net

For the this compound scaffold, a systematic SAR exploration would involve modifying four key regions of the molecule:

The Phenoxy Ring (Ring B) : The isopropyl group at the para-position is a lipophilic substituent that likely interacts with a hydrophobic pocket in a target protein. Its size and position can be varied to optimize this interaction. For example, replacing it with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, phenyl) groups can define the size of the hydrophobic pocket.

The Bromo Substituent : The bromine atom on the aniline ring is an electron-withdrawing group that influences the electronic properties of the ring. It can also form halogen bonds with the target protein, a type of interaction increasingly recognized for its importance in ligand binding. Replacing bromine with other halogens (Cl, F) or with hydrogen can clarify the role of this interaction.

The Ether Linkage : While less commonly modified, replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) can alter the bond angle and flexibility between the two rings, potentially leading to improved binding affinity.

The following interactive table outlines a hypothetical SAR study for this scaffold, detailing potential modifications and their rationale in an H2L campaign.

| Modification Site | Example Modification | Rationale | Potential Impact |

|---|---|---|---|

| Aniline Ring (Ring A) | Move Bromo to position 4 or 6 | Probe for optimal halogen bond donor/acceptor geometry. | Increased or decreased potency/selectivity. |

| Aniline Amine Group | Acetylation (Amide formation) | Remove H-bond donor, introduce H-bond acceptor. | Determine if primary amine is essential for activity. |

| Phenoxy Ring (Ring B) | Replace Isopropyl with -H, -CH3, -CF3 | Explore size/electronic requirements of hydrophobic pocket. | Fine-tune binding affinity and lipophilicity. |

| Ether Linkage | Replace Oxygen with Sulfur (Thioether) | Alter bond angle and flexibility between rings. | Change in binding conformation and potency. |

Structure-Guided Design and Molecular Hybridization Approaches

Modern drug discovery often relies on structure-guided design, where a three-dimensional structure of the biological target (e.g., from X-ray crystallography) is used to design ligands that fit precisely into the binding site. acs.org If this compound were found to bind to a target with a known structure, its binding mode could be determined. This structural information would allow medicinal chemists to rationally design second-generation compounds with improved interactions. For instance, if the isopropyl group is near an unfilled hydrophobic pocket, larger substituents could be designed to fill that space and increase binding affinity. nih.gov Similarly, if the bromo group is not forming a productive halogen bond, it could be moved to a different position to engage a suitable acceptor on the protein surface. nih.gov

Molecular hybridization is another powerful strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule. hilarispublisher.comnih.gov This approach can lead to compounds with dual modes of action or improved properties compared to the individual components. mdpi.com

The this compound scaffold could be hybridized with other known pharmacophores. For example:

Hybridization with a Kinase Hinge-Binding Motif : If targeting a protein kinase, the aniline nitrogen could be used as an attachment point to link a known hinge-binding fragment (e.g., a pyrimidine (B1678525) or pyrazole). The diphenyl ether portion would then be directed toward other regions of the ATP-binding site to enhance potency and selectivity.

Hybridization with a Solubilizing Group : To improve aqueous solubility, a polar fragment, such as a piperazine (B1678402) or morpholine (B109124) ring, could be attached to one of the aromatic rings. This is a common strategy to enhance the drug-like properties of a lead compound.

This rational, structure-based approach accelerates the optimization process and increases the probability of developing a successful drug candidate. researchgate.net

In Silico Screening and Virtual Library Design for Target-Focused Synthesis

Computational chemistry provides powerful tools for accelerating drug discovery. nih.gov Starting with a promising scaffold like this compound, a virtual library containing thousands or even millions of related, but synthetically accessible, compounds can be generated in silico. rsc.orgnih.gov This process involves computationally enumerating all possible combinations of a set of defined building blocks attached to the core scaffold. researchgate.net

The steps for creating and screening a virtual library based on this scaffold would typically include:

Scaffold Definition : The 5-bromo-2-phenoxyaniline (B8797144) core is defined as the central scaffold.

Building Block Selection : A diverse set of commercially available or readily synthesizable building blocks (e.g., various boronic acids, amines, alkyl halides) are selected to decorate the scaffold at specific attachment points.

Virtual Library Enumeration : A computational algorithm generates all possible structures by combining the scaffold with the selected building blocks. drugdesign.org

Property Filtering : The virtual library is filtered to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted solubility) using criteria like Lipinski's Rule of Five.

Virtual Screening : The remaining compounds are computationally "docked" into the 3D structure of the biological target. researchgate.netnih.gov Docking algorithms predict the binding mode and estimate the binding affinity (docking score) for each compound.

Hit Selection : Compounds with the best docking scores and favorable predicted interactions with the target are prioritized for chemical synthesis and subsequent biological testing. rsc.org

This in silico approach allows researchers to explore a vast chemical space and prioritize the synthesis of compounds with the highest likelihood of success, thereby saving significant time and resources compared to synthesizing and screening every compound individually. researchgate.net

Future Directions and Emerging Research Avenues for 5 Bromo 2 4 Isopropylphenoxy Aniline

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 5-Bromo-2-(4-isopropylphenoxy)aniline and its analogues often relies on traditional cross-coupling reactions. Future research will likely focus on the development of more efficient, sustainable, and versatile catalytic systems. Innovations in catalyst design, such as the use of novel ligands, nanocatalysts, and biocatalytic approaches, are anticipated to overcome current synthetic limitations. nih.gov

Key areas of development include:

Ligand-Assisted Catalysis: The design of sophisticated ligands that can enhance the activity and selectivity of metal catalysts (e.g., Palladium, Copper) for C-N and C-O bond formation. This could lead to milder reaction conditions, lower catalyst loadings, and improved functional group tolerance.

Heterogeneous Catalysis: The development of solid-supported catalysts that can be easily recovered and reused, thereby improving the economic and environmental sustainability of the synthetic process.

Photoredox Catalysis: The use of visible light-activated catalysts to drive the synthesis under mild and environmentally benign conditions, potentially offering new reaction pathways and selectivities.

| Catalyst System | Potential Advantage | Target Transformation |

| Palladium-based with bulky phosphine (B1218219) ligands | High efficiency and selectivity in cross-coupling | C-N and C-O bond formation |

| Copper-based nanocatalysts | Lower cost and enhanced reactivity | Ullmann-type coupling reactions |

| Biocatalysts (e.g., engineered enzymes) | High stereoselectivity and green reaction conditions | Chiral amine synthesis |

Exploration of Bioisosteric Replacements and Scaffold Hopping

To explore a wider chemical space and improve the physicochemical and pharmacological properties of derivatives, future research will increasingly employ bioisosteric replacements and scaffold hopping strategies. dtic.mildundee.ac.uk Bioisosterism involves substituting a functional group with another that has similar steric and electronic properties, while scaffold hopping aims to identify structurally novel core motifs that retain similar biological activity. dtic.mil

For this compound, this could involve:

Replacement of the Bromo Group: Investigating the substitution of the bromine atom with other halogens (Cl, F) or bioisosteric groups such as trifluoromethyl (CF3) or cyano (CN) to modulate lipophilicity and electronic properties.

Modification of the Isopropylphenoxy Moiety: Replacing the isopropyl group with other alkyl or cycloalkyl groups to fine-tune steric bulk and hydrophobic interactions. The entire phenoxy ring could also be replaced with other aromatic or heteroaromatic systems.

Scaffold Hopping of the Aniline (B41778) Core: Designing and synthesizing novel heterocyclic scaffolds that mimic the spatial arrangement of the key functional groups of this compound. This could lead to the discovery of new intellectual property and compounds with improved drug-like properties. dundee.ac.uk

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Bromo | Trifluoromethyl (CF3) | Increased metabolic stability and lipophilicity |

| Isopropyl | Cyclopropyl | Altered conformational rigidity and binding affinity |

| Phenyl | Pyridyl | Modified solubility and hydrogen bonding capacity |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. uc.ptbeilstein-journals.orgnih.gov Future research on this compound and its derivatives will likely leverage these technologies to accelerate the drug discovery and development process.

Key benefits of this integration include:

Rapid Reaction Optimization: Automated systems can perform a large number of experiments in a short period, enabling rapid optimization of reaction parameters such as temperature, pressure, and stoichiometry. nih.gov

Enhanced Safety: Flow reactors allow for better control over reaction exotherms and the safe handling of hazardous reagents and intermediates. uc.pt

On-Demand Synthesis: The ability to produce specific quantities of compounds as needed, which is particularly valuable for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. goflow.at

| Technology | Application in Synthesis | Anticipated Outcome |

| Microreactors | Precise control over reaction conditions | Higher yields and purities |

| Automated Liquid Handlers | High-throughput screening of reaction conditions | Accelerated optimization |

| In-line Purification | Continuous synthesis and purification | Reduced manual intervention and time |

Advanced Characterization Techniques for Complex Derivates

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their structural elucidation and characterization becomes crucial. While standard techniques like NMR and mass spectrometry will remain essential, more sophisticated methods will be required to analyze complex stereoisomers and conformational dynamics.

Future research will benefit from the application of:

2D and 3D NMR Spectroscopy: Techniques such as NOESY and ROESY will be vital for determining the three-dimensional structure and conformational preferences of novel derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction will provide unambiguous structural information, which is critical for understanding structure-property relationships. vensel.org

Chiral Chromatography: The separation and analysis of enantiomers will be essential for derivatives that possess stereocenters, as different enantiomers can have distinct biological activities.

| Technique | Information Obtained | Relevance |

| 2D NMR (NOESY) | Through-space proton-proton correlations | Determination of stereochemistry and conformation |

| X-ray Crystallography | Precise 3D atomic coordinates | Unambiguous structural elucidation |

| Circular Dichroism | Chiral properties and secondary structure | Characterization of enantiomers |

Synergistic Approaches Combining Synthetic Chemistry with Computational and Biological Methods

The future of research on this compound will be characterized by a multidisciplinary approach that integrates synthetic chemistry with computational modeling and biological evaluation. neliti.comsciencescholar.us This synergistic strategy will enable a more rational and efficient discovery of novel compounds with desired biological activities.

This integrated workflow will involve:

Computational Docking and Molecular Dynamics: In silico methods will be used to predict the binding modes of derivatives with biological targets, guiding the design of more potent and selective compounds. neliti.com

In Vitro and In Vivo Screening: High-throughput screening assays will be employed to rapidly evaluate the biological activity of newly synthesized compounds, providing crucial feedback for the next round of design and synthesis. nih.gov

ADMET Prediction: Computational models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like profiles.

| Method | Application | Outcome |

| Molecular Docking | Predicting binding affinity and orientation | Prioritization of synthetic targets |

| High-Throughput Screening | Rapidly assessing biological activity | Identification of lead compounds |

| QSAR Modeling | Relating chemical structure to biological activity | Guiding lead optimization |

常见问题

Q. What synthetic routes are effective for preparing 5-bromo-2-(4-isopropylphenoxy)aniline?

- Methodological Answer : A two-step nucleophilic aromatic substitution (NAS) is commonly employed. First, react 4-bromo-1-fluoro-2-nitrobenzene with 4-isopropylphenol under basic conditions (e.g., DIEA) to substitute the fluoride. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents. Purify intermediates via column chromatography (e.g., ethyl acetate/petroleum ether) . Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| NAS | DIEA, DMF, 80°C | 75% |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 90% |

Q. Which spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Use ¹H/¹³C-NMR to verify aromatic proton environments and substituent integration (e.g., isopropyl CH₃ at δ ~1.2 ppm). LCMS ([M+H]+) confirms molecular weight. HPLC (>95% purity) ensures sample homogeneity. For intermediates, monitor nitro reduction via FT-IR (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo substituent activates the aromatic ring for Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol/water (3:1:1) at 110°C. Monitor reaction progress via TLC and optimize equivalents of boronic acid (1.1–1.5 eq) to minimize homocoupling byproducts . Table 2 : Cross-Coupling Optimization

| Catalyst | Solvent System | Temp (°C) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 110 | 98% |

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond angles and torsion angles. Compare experimental data (e.g., C–Br bond length: ~1.89 Å) with DFT-optimized structures. Use Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., Br···H contacts) that influence packing .

Q. What strategies address discrepancies in biological activity data for derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing isopropyl with trifluoromethyl). Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like WDR5. Validate experimentally via SPR or ITC to resolve contradictions between computational and empirical data .

Data Contradiction Analysis

Q. Why do reported yields for NAS reactions vary across studies?

- Methodological Answer : Variations arise from differences in base strength (e.g., DIEA vs. K₂CO₃) and solvent polarity. For electron-deficient substrates (e.g., nitrobenzene derivatives), polar aprotic solvents (DMF) enhance reactivity. Track side reactions (e.g., dehalogenation) via GC-MS and adjust reaction time (3–6 hrs) .

Stability and Degradation Studies

Q. How to design experiments evaluating photostability under environmental conditions?

- Methodological Answer : Expose the compound to simulated solar radiation (e.g., 300 W Xe lamp) in aqueous/organic matrices. Use Box-Behnken experimental design to optimize variables (pH, light intensity, catalyst). Analyze degradation products via LC-QTOF-MS and propose pathways (e.g., hydroxyl radical attack on the aniline moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。